4-(Ethylthio)phenylmagnesium bromide
Overview
Description
4-(Ethylthio)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is synthesized through the reaction between phenylmagnesium bromide and ethylthiol in an aprotic solvent, such as tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethylthio)phenylmagnesium bromide involves the following steps:
Formation of Phenylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.
Reaction with Ethylthiol: The phenylmagnesium bromide is then reacted with ethylthiol in an aprotic solvent like tetrahydrofuran to form this compound.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, typically involves large-scale reactors that maintain strict anhydrous conditions and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Reaction Conditions: These reactions typically require anhydrous conditions and are carried out in solvents like tetrahydrofuran or diethyl ether.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols.
Scientific Research Applications
4-(Ethylthio)phenylmagnesium bromide has several applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)phenylmagnesium bromide involves its role as a nucleophile. The compound’s carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the ethylthio group.
Methylmagnesium Bromide: Contains a methyl group instead of an ethylthio group.
Butylmagnesium Bromide: Contains a butyl group instead of an ethylthio group.
Uniqueness
4-(Ethylthio)phenylmagnesium bromide is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity compared to other Grignard reagents.
Properties
IUPAC Name |
magnesium;ethylsulfanylbenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWGBAZZILQLQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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